molecular formula C6H13NO2S B014986 S-Methyl-N,N-diethylthiocarbamate Sulfoxide CAS No. 140703-15-7

S-Methyl-N,N-diethylthiocarbamate Sulfoxide

Cat. No.: B014986
CAS No.: 140703-15-7
M. Wt: 163.24 g/mol
InChI Key: FQSRGOGWCPXJIN-UHFFFAOYSA-N
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Description

S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) is a sulfur-containing organic compound primarily recognized as a metabolite of disulfiram, a drug used in alcohol aversion therapy. Structurally, it features a thiocarbamate backbone with a sulfoxide group (-SO) attached to the sulfur atom. DETC-MeSO is notable for its role in inhibiting aldehyde dehydrogenase (ALDH), a critical enzyme in ethanol metabolism, by irreversibly modifying active-site cysteine residues . Beyond its role in alcohol dependence, it exhibits neuroprotective properties in stroke models by attenuating excitotoxicity and endoplasmic reticulum (ER) stress and has applications in agriculture as a herbicide and in environmental monitoring as a biosensor .

Properties

IUPAC Name

N,N-diethyl-1-methylsulfinylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRGOGWCPXJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930906
Record name (Diethylamino)(methanesulfinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140703-15-7
Record name S-Methyl N,N-diethylthiolcarbamate sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Diethylamino)(methanesulfinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of S-Methyl-N,N-Diethylthiocarbamate (Me-DTC)

A representative procedure involves dissolving sodium thiomethoxide (599 mmol) in tetrahydrofuran (THF) and reacting it with diethylcarbamoyl chloride (539 mmol) in the presence of tetrahexylammonium chloride as a phase-transfer catalyst. The mixture is refluxed for 3 hours under nitrogen, followed by extraction with diethyl ether and purification via silica gel chromatography (dichloromethane). This method yields Me-DTC as a light yellow oil with a 97% yield.

Oxidation to Me-DTC Sulfoxide

Controlled oxidation of the thioether group in Me-DTC is achieved using hydrogen peroxide (H₂O₂) in methanol at 0–25°C. A stoichiometric ratio of 1:1 (Me-DTC:H₂O₂) ensures selective sulfoxide formation, while excess oxidant risks over-oxidation to the sulfone. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by rotary evaporation followed by recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) confirms the sulfoxide structure through characteristic upfield shifts of the methylthio group (δ 2.30 ppm in Me-DTC to δ 2.65–2.80 ppm in Me-DTC Sulfoxide).

Table 1: Optimization of Me-DTC Oxidation Conditions

OxidantSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)Methanol25285
m-CPBADCM0178
NaIO₄H₂O/EtOAc25465

Alternative Pathways via Dithiocarbamate Intermediates

Me-DTC Sulfoxide can also be synthesized from sodium diethyldithiocarbamate (Na-DDC) through sequential alkylation and oxidation steps.

Methylation of Sodium Diethyldithiocarbamate

Na-DDC reacts with methyl iodide in aqueous ethanol at 25°C to form S-methyl-N,N-diethyldithiocarbamate (Me-DDC). The reaction is exothermic and requires careful pH control (pH 9–10) to prevent disulfide formation. The product is extracted into dichloromethane and dried over anhydrous sodium sulfate, yielding Me-DDC as a pale-yellow solid (mp 72–74°C).

Oxidation of Me-DDC to Me-DTC Sulfoxide

Me-DDC is oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C. The reaction proceeds via a two-electron transfer mechanism, forming the sulfoxide with ≥90% conversion. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3), yielding Me-DTC Sulfoxide as a white crystalline solid.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the methylation and oxidation steps to enhance heat dissipation and reduce reaction times. Key parameters include:

  • Catalyst Recycling : Tetrahexylammonium chloride is recovered via aqueous extraction and reused, reducing waste.

  • Solvent Selection : Tetrahydrofuran (THF) is replaced with methyl tert-butyl ether (MTBE) in the methylation step to improve scalability.

  • Oxidant Handling : Hydrogen peroxide is introduced under controlled flow to mitigate exothermic risks.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Me-DTC Sulfoxide exhibits distinct resonances at δ 3.36 ppm (N–CH₂CH₃), δ 2.65–2.80 ppm (S(O)–CH₃), and δ 1.15 ppm (N–CH₂CH₃).

  • HPLC-MS/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with tandem mass spectrometry confirms purity (>98%) and detects trace sulfone byproducts.

Quantification of Polymorphic Effects

The rs6971 polymorphism in TSPO influences Me-DTC Sulfoxide’s binding affinity, necessitating strict control over stereochemical purity. Chiral stationary phase HPLC separates enantiomers, ensuring pharmacological consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-methylsulfinylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Alcohol Dependence Treatment
    • MeDTC-SO is studied as a potential active metabolite of disulfiram. Research shows that it can irreversibly inhibit ALDH, leading to increased acetaldehyde levels upon alcohol consumption, thereby contributing to the aversive effects associated with disulfiram therapy .
  • Neuroprotection
    • Recent studies have explored the neuroprotective properties of MeDTC-SO in models of stroke. It has been demonstrated that administering MeDTC-SO can reduce cell death and infarct size in rat models of ischemic stroke, suggesting its potential as a therapeutic agent for neuroprotection .
  • Inhibition of Bacterial Growth
    • Research indicates that MeDTC-SO can inhibit the enzyme betaine aldehyde dehydrogenase (PaBADH) in Pseudomonas aeruginosa, a common pathogen. By targeting this enzyme, MeDTC-SO can effectively disrupt bacterial metabolism and growth, showcasing its potential as an antimicrobial agent .
  • Biochemical Studies
    • The compound has been utilized in various biochemical assays to study the kinetics of ALDH inhibition. It has been found to exhibit time-dependent inhibition characteristics, which are crucial for understanding its mechanism and optimizing its use in therapeutic applications .

Case Studies

StudyFocusFindings
Erve et al. (2000)ALDH InhibitionDemonstrated that MeDTC-SO inhibits ALDH with an IC50 of 0.93 µM, showing irreversible inhibition characteristics .
Research on Stroke (2020)NeuroprotectionAdministering MeDTC-SO reduced infarct size significantly in rat models, indicating its protective effects against ischemic injury .
Pseudomonas aeruginosa Study (2011)Antimicrobial ActivityFound that MeDTC-SO effectively inhibits PaBADH, leading to growth arrest in choline-rich media .

Mechanism of Action

The mechanism of action of N,N-diethyl-1-methylsulfinylformamide involves its interaction with molecular targets through its sulfinyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • DETC-MeSO₂ (Sulfone) : The sulfone derivative of DETC-MeSO, with a sulfone (-SO₂) group.
  • MeDDTC Sulfoxide/Sulfone : Metabolites of disulfiram with dithiocarbamate structures.
  • Carbamathione : A partial NMDA receptor antagonist.

Inhibitory Potency and Mechanism

Compound IC₅₀ (μM) for ALDH Reactivity with GSH Stability Key Mechanisms
DETC-MeSO (Sulfoxide) 0.93 Low High Irreversible ALDH inhibition; ER stress modulation
DETC-MeSO₂ (Sulfone) 0.53 High Low Higher in vitro ALDH inhibition; antimicrobial activity
MeDDTC Sulfoxide N/A Moderate Moderate SARS-CoV-2 protease inhibition
Carbamathione N/A N/A N/A NMDA receptor partial antagonism
  • DETC-MeSO vs. DETC-MeSO₂ : While the sulfone has a lower IC₅₀ in vitro (0.53 vs. 0.93 μM), the sulfoxide is more stable in vivo, enabling diffusion to mitochondria for sustained ALDH inhibition . The sulfone’s reactivity with glutathione (GSH) limits its efficacy in intact systems .
  • Neuroprotection : DETC-MeSO reduces infarct size in stroke models by suppressing ER stress (e.g., ↓ CHOP, JNK) and enhancing anti-apoptotic proteins (e.g., HSP27) . The sulfone lacks comparable neuroprotective data.

Pharmacokinetic and Metabolic Profiles

  • DETC-MeSO: Stable enough to traverse cellular compartments (e.g., endoplasmic reticulum to mitochondria) . Detectable in plasma via UPLC-MS/MS, with relevance in drug interaction studies .
  • DETC-MeSO₂ : Rapidly neutralized by GSH, limiting its bioavailability .
  • MeDDTC Sulfoxide : Implicated in SARS-CoV-2 protease inhibition but requires reducing agents for activation .

Reactivity and Selectivity

  • Covalent Modification : DETC-MeSO forms thiocarbamate adducts with cysteine residues, irreversibly inhibiting ALDH . The sulfone’s higher electrophilicity enhances reactivity but reduces target specificity .
  • GSH Interaction : Sulfone’s inhibition is reversed by GSH, whereas sulfoxide’s effects persist, underscoring its therapeutic advantage .

Biological Activity

S-Methyl-N,N-diethylthiocarbamate sulfoxide (also known as DETC-MeSO) is a chemical compound with notable biological activity, particularly in the context of enzyme inhibition and neuroprotection. This article explores its biological mechanisms, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H13_{13}N2_2OS and a molecular weight of 179.30 g/mol. Its unique sulfoxide functional group plays a critical role in its biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH) enzymes, which are essential for alcohol metabolism and detoxification processes.

The primary mechanism through which this compound exerts its biological effects is through the irreversible inhibition of ALDH. This inhibition leads to elevated levels of acetaldehyde, a toxic metabolite associated with alcohol consumption and toxicity. The compound has been linked to the pharmacodynamics of disulfiram, a drug used in treating alcohol dependence, by mimicking its effects on ALDH .

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameKey ActivityUnique Features
This compound Inhibits mitochondrial ALDHPotent neuroprotective effects
Disulfiram Inhibits ALDH, used in alcoholismWell-studied for alcohol dependence
N,N-Diethyldithiocarbamate Metal chelation, cytotoxicityLower specificity for ALDH

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects against excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors. In animal models, it has been shown to mitigate neuronal damage caused by oxidative stress and excitotoxicity, suggesting potential therapeutic applications in stroke and neurodegenerative diseases .

Toxicological Studies

Despite its therapeutic potential, the compound also exhibits cytotoxic properties. Studies have demonstrated that it can induce lipid peroxidation and myelin injury in peripheral nerves, raising concerns about its safety profile at higher concentrations . The dual nature of its activity—therapeutic versus toxic—necessitates careful consideration in clinical applications.

Case Studies and Research Findings

  • Alcohol Metabolism : A study highlighted that this compound significantly increased acetaldehyde levels in both human and rat models, reinforcing its role as an ALDH inhibitor. This effect is particularly relevant in understanding the pharmacological basis for disulfiram's use in alcohol dependence treatment .
  • Stroke Model : In a rat model for stroke therapy, this compound demonstrated significant neuroprotective effects, suggesting its potential as a novel therapeutic agent for acute neurological injuries .
  • Cytotoxicity Assessment : Investigations into the cytotoxic effects of this compound revealed that it could induce cell death in various cancer cell lines while sparing normal cells under certain conditions. This selectivity highlights its potential utility in targeted cancer therapies .

Q & A

Q. What experimental models are commonly used to study the neuroprotective effects of DETC-MeSO in stroke research?

The rat middle cerebral artery occlusion (MCAO) model is widely employed to evaluate DETC-MeSO's efficacy. Key parameters include infarct volume (measured via TTC staining), neurological deficit scores, and biomarkers like GABA levels and ER stress markers (e.g., GRP78, CHOP). Controls should include sham-operated animals and vehicle-treated groups to isolate compound-specific effects .

Q. What analytical methods are validated for quantifying DETC-MeSO in biological matrices?

Reverse-phase UPLC-MS/MS with electrospray ionization (ESI) in positive MRM mode is the gold standard. Key parameters:

  • Column : Waters HSS T3 (2.1 × 100 mm, 1.8 µm).
  • LLOQ : 0.5 ng/mL in plasma.
  • Sample prep : Solid-phase extraction (Waters Oasis HLB cartridges) with deuterated internal standards.
  • Calibration : Linear regression (1/concentration² weighting) over 0.5–50 ng/mL .

Q. How does DETC-MeSO modulate GABAergic signaling in stroke models?

DETC-MeSO enhances GABA synthesis by upregulating glutamic acid decarboxylase (GAD65/67) and inhibits GABA reuptake via astrocytic transporters. This dual action reduces excitotoxicity in ischemic neurons. Validation requires HPLC for GABA quantification and Western blotting for transporter expression (e.g., GAT-1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DETC-MeSO’s reported therapeutic dosage ranges across studies?

Discrepancies (e.g., 10–250 mg/kg in rodent studies) arise from differences in administration routes (oral vs. intraperitoneal) and model severity. A tiered approach is recommended:

  • Step 1 : Pharmacokinetic profiling (plasma half-life, brain permeability).
  • Step 2 : Dose-response studies using standardized endpoints (e.g., infarct volume reduction ≥50%).
  • Step 3 : Mechanistic validation via knockouts (e.g., GABA receptor subunits) .

Q. What strategies optimize detection of DETC-MeSO in complex biological samples with low abundance?

To enhance sensitivity:

  • Chromatography : Use a pre-column (e.g., Acquity UPLC BEH C18) to reduce matrix interference.
  • Ionization : Optimize ESI parameters (cone voltage: 20–25 V; desolvation temp: 350°C).
  • Data acquisition : Triple quadrupole MS with MRM transitions (m/z 148 → 100 for DETC-MeSO; m/z 190 → 128 for IS) .

Q. How does DETC-MeSO interact with CYP450 enzymes in drug combination studies (e.g., HIV therapies)?

DETC-MeSO inhibits CYP3A4 and CYP2E1, altering the metabolism of co-administered drugs (e.g., efavirenz). To assess interactions:

  • In vitro : Microsomal assays with fluorescent substrates.
  • In vivo : Monitor plasma drug levels (e.g., LC-MS) and liver enzyme activity (e.g., aldehyde dehydrogenase) .

Methodological Guidance Tables

Q. Table 1. Key Parameters for DETC-MeSO Quantification via UPLC-MS/MS

ParameterSpecificationReference
Column Temperature30°C
Flow Rate0.3 mL/min
LLOQ0.5 ng/mL (CV ≤15%)
Extraction Recovery85–95% (SPE with HLB cartridges)

Q. Table 2. Experimental Endpoints in MCAO Models

EndpointTechniqueRelevance to DETC-MeSO
Infarct VolumeTTC stainingCorrelates with neuroprotection
ER Stress MarkersWestern blot (GRP78, CHOP)Links to anti-apoptotic effects
GABA LevelsHPLC with fluorescence detectionValidates GABAergic modulation

Contradiction Analysis

  • Issue : Variability in reported neuroprotection thresholds (e.g., 20–60% reduction in infarct volume).
  • Resolution : Standardize outcome measures (e.g., NIH Stroke Scale for rodents) and control for comorbidities (e.g., hyperglycemia) that alter drug response .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-Methyl-N,N-diethylthiocarbamate Sulfoxide
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